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molecular formula C10H11F B1330460 5-Fluoro-1,2,3,4-tetrahydronaphthalene CAS No. 700-45-8

5-Fluoro-1,2,3,4-tetrahydronaphthalene

Cat. No. B1330460
M. Wt: 150.19 g/mol
InChI Key: HSYLVNKVCLHAAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07329755B2

Procedure details

A modified procedure of Mirsadehgi et al. was used (J. Org. Chem. 1989, 54, 3091). Boron trifluoride etherate (30.0 g, 26.8 mL, 0.21 mol) was dissolved and stirred in dimethoxyethane (50 mL) and cooled to 0° C. A solution of tetrahydro-1-naphthylamine (25 g, 0.17 mol) in dimethoxyethane (75 mL) was added dropwise and the solution was allowed to warm slowly to room temperature over the period of 1 hour. The reaction was cooled to 0° C. and a solution of t-butyl nitrite (18.0 g, 20.7 mL, 0.17 mol) in dimethoxyethane (75 mL) was added dropwise. The reaction was stirred for 2 hours at 0° C. upon which a large quantity of material crystallized. The solvent was removed in vacuo and chlorobenzene (200 mL) was charged to the reaction flask. The flask was stirred vigorously and heated to 135° C. (Caution: N2 evolution) for 1 hour until gas evolution ceased. The flask was cooled to room temperature and the solvent removed in vacuo. Kughelrohr distillation of the residue (1 mm Hg) afforded a yellow liquid. Wt: 14.4 g (56%). 1H NMR (300 MHz, CDCl3) δ 7.04 (dd, 1H), 6.83 (m, 2H), 2.75 (m, 4H), 1.80 (m, 4H).
Quantity
26.8 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
20.7 mL
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
B(F)(F)[F:2].CCOCC.[CH:10]1(N)[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH2:13][CH2:12][CH2:11]1.N(OC(C)(C)C)=O>C(COC)OC>[F:2][C:18]1[CH:17]=[CH:16][CH:15]=[C:14]2[C:19]=1[CH2:10][CH2:11][CH2:12][CH2:13]2 |f:0.1|

Inputs

Step One
Name
Quantity
26.8 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
C1(CCCC2=CC=CC=C12)N
Name
Quantity
75 mL
Type
solvent
Smiles
C(OC)COC
Step Three
Name
Quantity
20.7 mL
Type
reactant
Smiles
N(=O)OC(C)(C)C
Name
Quantity
75 mL
Type
solvent
Smiles
C(OC)COC
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(OC)COC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 2 hours at 0° C. upon which a large quantity of material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to room temperature over the period of 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
crystallized
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo and chlorobenzene (200 mL)
ADDITION
Type
ADDITION
Details
was charged to the reaction flask
STIRRING
Type
STIRRING
Details
The flask was stirred vigorously
TEMPERATURE
Type
TEMPERATURE
Details
heated to 135° C. (Caution: N2 evolution) for 1 hour until gas evolution
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The flask was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
Kughelrohr distillation of the residue (1 mm Hg)
CUSTOM
Type
CUSTOM
Details
afforded a yellow liquid

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
FC1=C2CCCCC2=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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